molecular formula C20H23ClN4O B15080070 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B15080070
M. Wt: 370.9 g/mol
InChI Key: XBQIIOUSJZDXOR-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a chlorophenyl group through a methylene bridge. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(4-benzyl-2-methyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O/c21-19-8-6-17(7-9-19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14+

InChI Key

XBQIIOUSJZDXOR-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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